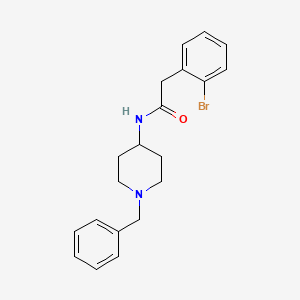
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation: The benzylpiperidine is acylated with 2-bromophenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The bromine atom in the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include N-oxide derivatives or carboxylic acids.
Reduction: Reduced forms of the acetamide group, such as amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide may have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Could be used in the development of new materials or as a chemical reagent.
作用机制
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide would depend on its specific interactions with molecular targets. These could include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Signal Transduction: Modulation of intracellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-(2-chlorophenyl)acetamide
- N-(1-Benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide
- N-(1-Benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide
Uniqueness
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from its chloro, fluoro, and methyl analogs.
属性
CAS 编号 |
208184-69-4 |
|---|---|
分子式 |
C20H23BrN2O |
分子量 |
387.3 g/mol |
IUPAC 名称 |
N-(1-benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C20H23BrN2O/c21-19-9-5-4-8-17(19)14-20(24)22-18-10-12-23(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,22,24) |
InChI 键 |
HWTWCGBXKVKYFN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

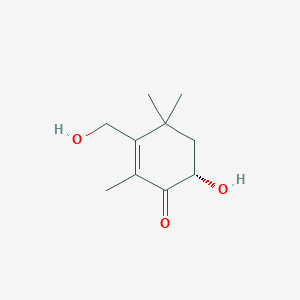
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
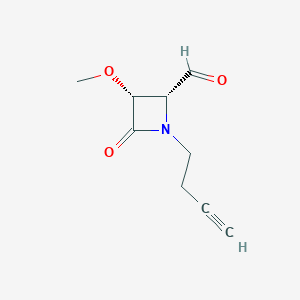
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
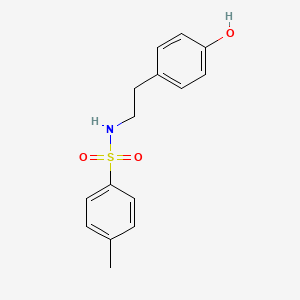
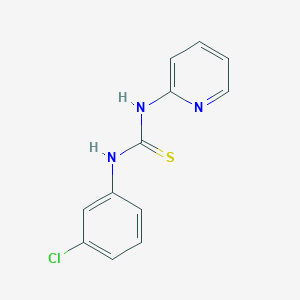
![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)

![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
